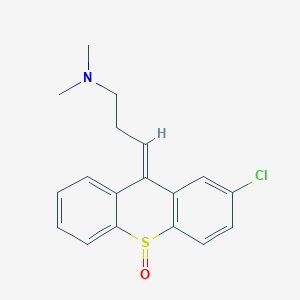
Chlorprothixene sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorprothixene sulfoxide, also known as this compound, is a useful research compound. Its molecular formula is C18H18ClNOS and its molecular weight is 331.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thioxanthenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Chlorprothixene itself is primarily used in the treatment of schizophrenia and other psychiatric disorders. Its sulfoxide metabolite, CPT-SO, exhibits similar pharmacological effects and has been studied for its role in various therapeutic contexts.
- Antipsychotic Activity : Both chlorprothixene and CPT-SO have demonstrated efficacy in managing symptoms of schizophrenia. Research indicates that CPT-SO retains antipsychotic properties, potentially contributing to the overall therapeutic effects observed with chlorprothixene administration .
- Neuropathic Pain Management : Recent studies have identified CPT-SO as a compound that binds to the repressor-element 1 silencing transcription factor (REST/NRSF), which is implicated in neuropathic pain and various neuropathies. This interaction suggests that CPT-SO could be explored as a therapeutic agent for conditions like Huntington’s disease and medulloblastoma .
Analytical Methods for Detection
The detection and quantification of chlorprothixene and its sulfoxide metabolite in biological fluids are crucial for understanding their pharmacokinetics and therapeutic efficacy.
- High-Performance Liquid Chromatography (HPLC) : A sensitive method using reversed-phase HPLC has been developed to assay chlorprothixene and CPT-SO in human plasma. This method allows for the determination of plasma concentration profiles following drug administration, highlighting the predominance of CPT-SO after therapeutic doses .
- Spectrophotometric Techniques : Various spectrophotometric methods have been employed to analyze chlorprothixene formulations, ensuring accurate dosing in pharmaceutical preparations. These methods are essential for quality control in drug manufacturing .
Case Studies
Several case studies provide insights into the clinical implications of chlorprothixene sulfoxide:
- Fatal Overdose Analysis : A notable case involved a fatal overdose where both chlorprothixene and CPT-SO concentrations were measured in body fluids. This study emphasized the importance of understanding the metabolite's role in toxicity and overdose scenarios .
- Tumor Growth Inhibition : In experimental models, CPT-SO has shown promise in inhibiting tumor growth and inducing apoptosis in leukemic cells. This finding positions CPT-SO as a potential candidate for cancer therapy, warranting further investigation into its mechanisms of action .
Summary Table of Applications
Eigenschaften
CAS-Nummer |
10120-63-5 |
|---|---|
Molekularformel |
C18H18ClNOS |
Molekulargewicht |
331.9 g/mol |
IUPAC-Name |
(3E)-3-(2-chloro-10-oxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H18ClNOS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)22(21)18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7+ |
InChI-Schlüssel |
FIRHWYHHSBEFJB-VGOFMYFVSA-N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl |
Isomerische SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl |
Kanonische SMILES |
CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl |
Synonyme |
chlorprothixene S-oxide chlorprothixene sulfoxide chlorprothixene sulfoxide hydrochloride chlorprothixene sulfoxide, (Z)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















